![molecular formula C22H29ClN2O B14367894 N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea CAS No. 91833-95-3](/img/structure/B14367894.png)
N-[1-(2-Chlorophenyl)ethyl]-N'-(2-phenylbutan-2-yl)-N-propylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a chlorophenyl group, a phenylbutan group, and a propylurea group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea typically involves the reaction of 2-chlorophenylethylamine with 2-phenylbutan-2-yl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of reduced phenylbutan derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-methylurea
- N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-ethylurea
- N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-butylurea
Uniqueness
N-[1-(2-Chlorophenyl)ethyl]-N’-(2-phenylbutan-2-yl)-N-propylurea stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
91833-95-3 |
|---|---|
Molecular Formula |
C22H29ClN2O |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
1-[1-(2-chlorophenyl)ethyl]-3-(2-phenylbutan-2-yl)-1-propylurea |
InChI |
InChI=1S/C22H29ClN2O/c1-5-16-25(17(3)19-14-10-11-15-20(19)23)21(26)24-22(4,6-2)18-12-8-7-9-13-18/h7-15,17H,5-6,16H2,1-4H3,(H,24,26) |
InChI Key |
SXYQNQDHBHTDDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(C)C1=CC=CC=C1Cl)C(=O)NC(C)(CC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


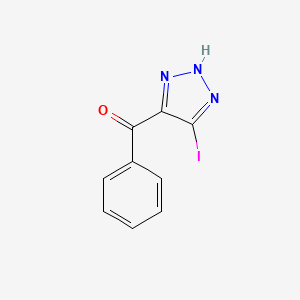
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
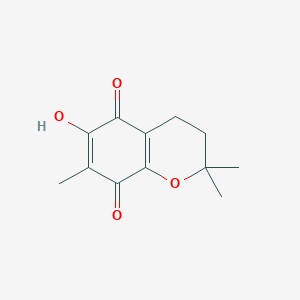
![S-Ethyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14367830.png)
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)
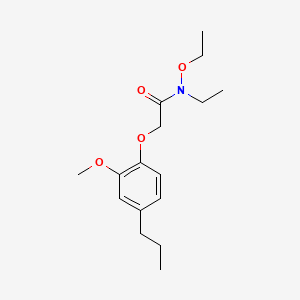
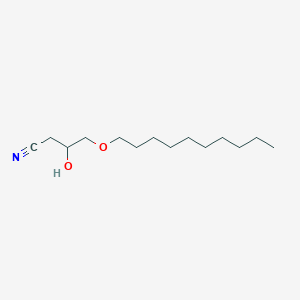
![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)

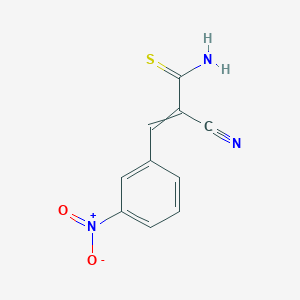
![1,4-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14367882.png)
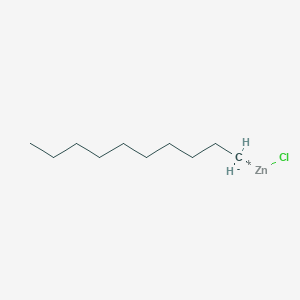
![4,4'-[Propane-1,3-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14367890.png)
